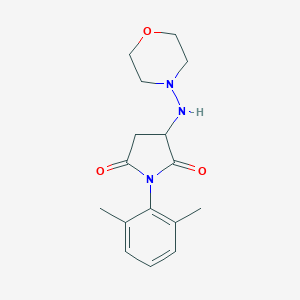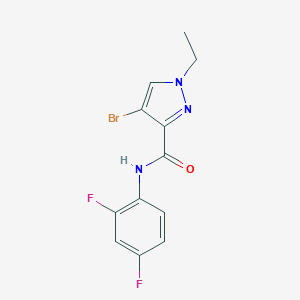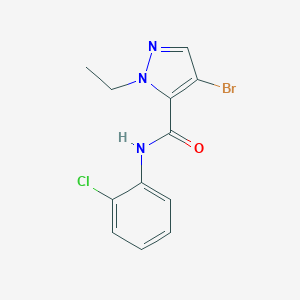![molecular formula C19H23NO3 B280233 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide, also known as EPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPM is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including neuroprotection, vasodilation, and antitumor activity. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models. This compound has also been shown to improve blood flow and reduce blood pressure in animal models. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is its versatility in scientific research applications. This compound has been used in studies of the nervous system, cardiovascular system, and cancer, making it a useful tool for studying a range of biological processes. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and to improve cognitive function, making it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. This compound has been shown to improve blood flow and reduce blood pressure, making it a potential treatment option for these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in scientific research.
Synthesemethoden
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenol with formaldehyde and subsequent reaction with N-isopropyl-3-aminobenzamide. Other methods include the reaction of 4-ethoxyphenol with 3-aminobenzamide and subsequent reaction with formaldehyde.
Wissenschaftliche Forschungsanwendungen
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide has been used in a number of scientific research applications, including studies of the nervous system, cardiovascular system, and cancer. In the nervous system, this compound has been shown to have neuroprotective effects and to improve cognitive function. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to improve blood flow. In cancer research, this compound has been shown to have antitumor effects and to inhibit cancer cell proliferation.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-22-17-8-10-18(11-9-17)23-13-15-6-5-7-16(12-15)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
KEWFZIIXAHEWAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
